molecular formula C11H10Cl2N2O2 B14329283 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- CAS No. 101394-19-8

2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl-

Cat. No.: B14329283
CAS No.: 101394-19-8
M. Wt: 273.11 g/mol
InChI Key: ANTKIBLBOREQNS-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core with a dihydro-3-(2,3-dichlorophenyl) and a 1-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,3-dichlorobenzaldehyde with urea in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinedione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    Thiouracil: Used in the treatment of hyperthyroidism.

    Pyrazinamide: An important first-line drug for tuberculosis treatment.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- stands out due to its unique combination of structural features and potential applications. Unlike other similar compounds, it offers a distinct set of chemical and biological properties that make it valuable for various research and industrial purposes.

Properties

CAS No.

101394-19-8

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-1-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H10Cl2N2O2/c1-14-6-5-9(16)15(11(14)17)8-4-2-3-7(12)10(8)13/h2-4H,5-6H2,1H3

InChI Key

ANTKIBLBOREQNS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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